1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranoside

Antiviral Research Molecular Docking COVID-19

1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside (CAS: 139742-39-5, CHEBI:69538) is a disaccharide derivative of the anthraquinone aglycone 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone. Isolated from the roots of *Rubia yunnanensis* (Madder) , it features a unique disaccharide moiety composed of a (6ʼ-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl residue glycosidically linked at position 3.

Molecular Formula C28H30O15
Molecular Weight 606.5 g/mol
Cat. No. B1235979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranoside
Molecular FormulaC28H30O15
Molecular Weight606.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)OC5C(C(C(CO5)O)O)O
InChIInChI=1S/C28H30O15/c1-9-16(6-14-18(19(9)32)21(34)12-4-3-11(30)5-13(12)20(14)33)41-28-26(43-27-25(38)22(35)15(31)7-40-27)24(37)23(36)17(42-28)8-39-10(2)29/h3-6,15,17,22-28,30-32,35-38H,7-8H2,1-2H3/t15-,17-,22+,23-,24+,25-,26-,27+,28-/m1/s1
InChIKeyJGCFTRKGKNECSV-ZIAPGWQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside: A Disaccharide Anthraquinone Glycoside Sourcing Guide


1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside (CAS: 139742-39-5, CHEBI:69538) is a disaccharide derivative of the anthraquinone aglycone 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone . Isolated from the roots of *Rubia yunnanensis* (Madder) , it features a unique disaccharide moiety composed of a (6ʼ-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl residue glycosidically linked at position 3 . Its molecular formula is C28H30O15 with a monoisotopic mass of 606.15847 g/mol . As a plant metabolite with a distinct glycosylation pattern, this compound serves as a critical reference standard and research tool for studies involving anthraquinone glycoside biosynthesis, comparative pharmacological profiling, and natural product dereplication.

Authenticated disaccharide anthraquinone glycoside from Rubia yunnanensis
Suited for natural product dereplication and glycoside biosynthesis studies
Reference standard with defined xylosyl-(1→2)-glucosyl architecture
Research tool for spike protein interaction and in silico target engagement screening

Why Generic Anthraquinone Glycoside Substitution Fails: The Critical Role of the Xylosyl-(1→2)-Glucosyl Moiety


Generic substitution among anthraquinone glycosides isolated from *Rubia* species is scientifically unsound due to profound differences in glycosidic substitution patterns that directly dictate molecular recognition, physicochemical behavior, and biological activity. The target compound is distinguished by a specific disaccharide chain: a β-D-xylopyranosyl-(1→2)-β-D-glucopyranosyl unit bearing a 6'-O-acetyl group . This precise architecture, in contrast to monosaccharide analogs (e.g., CHEBI:69536) or those with different sugar linkages (e.g., rhamnosyl-(1→2)-glucosides ), alters hydrogen-bonding capacity, molecular topology, and polar surface area (TPSA: 239.00 Ų ), all of which are key determinants of target binding and solubility . Consequently, procurement of an in-class alternative without identical glycosylation introduces a high risk of experimental irreproducibility and invalid structure-activity relationship (SAR) conclusions. The quantitative evidence below substantiates why this specific compound must be prioritized.

Glycosylation pattern mismatch

Monosaccharide or rhamnosyl-containing analogs cannot replicate the xylosyl-(1→2)-glucosyl disaccharide, altering molecular recognition and SAR interpretation.

Predicted physicochemical profile differs

Class-level data indicate TPSA and solubility parameters shift significantly with the disaccharide architecture; ADME study comparability may be compromised.

Biosynthetic origin divergence

The target compound is a distinct end-product of a characterized glycosyltransferase cascade; pathway intermediates or other glycosides are not biosynthetically equivalent.

Quantitative Differentiation of 1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside: A Comparative Procurement Evidence Guide


Distinct Molecular Recognition: Superior Binding Affinity to SARS-CoV-2 Spike Protein

In a comparative docking study of 36 anthraquinone derivatives against SARS-CoV-2 targets, 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside exhibited the highest binding affinity to the spike protein among all compounds tested, surpassing torososide B and other in-class molecules . This finding directly contrasts with the behavior of other anthraquinone glycosides, which showed preferential binding to viral proteases instead. This target specificity is likely conferred by the unique disaccharide architecture.

Spike Protein Binding
Head-to-head
Ranked 1st / 36 anthraquinones
Reported in silico target engagement context
Docking study; experimental binding validation needed
Antiviral Research Molecular Docking COVID-19 Spike Protein Inhibitors

Differentiation via Molecular Topology and Predicted Physicochemical Properties

The disaccharide structure of 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside results in a significantly larger topological polar surface area (TPSA: 239.00 Ų) and a distinct predicted LogP (XLogP: -0.60) compared to its closest monosaccharide analog (CHEBI:69536) and the rhamnosyl-(1→2)-glucoside analog [REFS-1, REFS-2]. While direct experimental PK data for the target compound is sparse, these computed parameters are established predictors of membrane permeability and aqueous solubility, with higher TPSA values generally correlating with lower passive transcellular permeability .

Physicochemical Differentiation
Class-level
TPSA 239.00 Ų | XLogP −0.60
Supports ADME property comparison context
Computed values; direct experimental PK data needed
Pharmaceutical Development ADME Prediction Glycoside Chemistry Physicochemical Profiling

Biosynthetic Specificity: A Validated End-Product of a Characterized Glycosyltransferase Cascade

The biosynthesis of this exact disaccharide glycoside in *Rubia yunnanensis* is mediated by a specific suite of glycosyltransferases (RyUGT3A, RyUGT3B, RyUGT11, RyUGT12) that exhibit promiscuous yet regioselective glycosylation . This biosynthetic context is critical: the compound's existence in planta is not a random conjugation but the result of an evolutionarily defined enzymatic sequence. Analogs with different sugar chains (e.g., rhamnosyl derivatives) are products of distinct, or absent, enzymatic steps, confirming their divergent metabolic origins .

Biosynthetic Pathway
Cross-study comparable
End-product of RyUGT cascade
Supports biosynthetic identity as reference standard
Transcriptome and enzyme characterization data
Synthetic Biology Biosynthesis Glycosyltransferases Natural Product Chemistry

Prioritized Research and Procurement Applications for 1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside


SARS-CoV-2 Spike Protein Interaction and Antiviral Screening

Based on its documented top-ranked binding affinity for the SARS-CoV-2 spike protein among 36 anthraquinone derivatives , this compound is a prime candidate for in vitro and in vivo studies investigating viral entry inhibition. Procurement is justified for labs focused on coronavirus research where spike protein engagement is a primary endpoint. The unique disaccharide structure likely confers this specificity, distinguishing it from other anthraquinones that target viral proteases.

Reference Standard for Anthraquinone Glycoside Biosynthesis and Dereplication

As a characterized end-product of the RyUGT glycosyltransferase cascade in *Rubia yunnanensis* , this compound serves as an essential analytical standard for LC-MS and NMR-based dereplication of plant extracts. Its procurement is critical for natural product chemists studying *Rubia* species to accurately identify and quantify this specific disaccharide glycoside, which is a key marker of the plant's metabolic output .

Physicochemical and ADME Comparative Studies of Disaccharide Glycosides

The compound's high topological polar surface area (TPSA: 239.00 Ų) and negative predicted LogP (-0.60) provide a distinct physicochemical profile compared to monosaccharide anthraquinone glycosides . This makes it a valuable tool compound for investigating how the addition of a xylosyl moiety to a glucoside core alters solubility, permeability, and ultimately, bioavailability. Researchers in pharmaceutical development can use this compound to validate in silico ADME models for complex glycosides.

Application
Selection Property
Validation Focus
Spike protein interaction research
Top-ranked in silico docking context
Spike-ACE2 binding assay verification
Glycoside dereplication & biosynthesis
Authenticated disaccharide standard
LC-MS/NMR identity in Rubia extracts
ADME property comparison studies
Distinct TPSA and LogP profile
Permeability and solubility prediction models
Quote Request

Request a Quote for 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.